3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE 3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Brand Name: Vulcanchem
CAS No.: 1189957-82-1
VCID: VC4194023
InChI: InChI=1S/C20H19Cl2N3O/c21-16-7-5-14(6-8-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-15-3-1-2-4-17(15)22/h1-8H,9-13H2,(H,24,26)
SMILES: C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl
Molecular Formula: C20H19Cl2N3O
Molecular Weight: 388.29

3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

CAS No.: 1189957-82-1

Cat. No.: VC4194023

Molecular Formula: C20H19Cl2N3O

Molecular Weight: 388.29

* For research use only. Not for human or veterinary use.

3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE - 1189957-82-1

Specification

CAS No. 1189957-82-1
Molecular Formula C20H19Cl2N3O
Molecular Weight 388.29
IUPAC Name 3-(4-chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Standard InChI InChI=1S/C20H19Cl2N3O/c21-16-7-5-14(6-8-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-15-3-1-2-4-17(15)22/h1-8H,9-13H2,(H,24,26)
Standard InChI Key ITYNGFXZMDZNLR-UHFFFAOYSA-N
SMILES C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl

Introduction

3-(4-Chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic compound belonging to the triazaspiro chemical class, characterized by a spirocyclic framework and dual chlorophenyl substituents. This compound has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities.

Synthesis Methodology

The synthesis involves multi-step reactions:

  • Cyclization: Formation of the spirocyclic core via intramolecular cyclization of a precursor containing tertiary amine and ketone groups.

  • Substitution: Introduction of the 4-chlorophenyl and 2-chlorobenzyl groups through nucleophilic substitution or Suzuki coupling.

  • Purification: Chromatographic techniques isolate the final product, confirmed via NMR and mass spectrometry.

Structural Features

  • Spirocyclic Core: A 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold, which imposes conformational rigidity.

  • Substituents:

    • 4-Chlorophenyl group at position 3 (electron-withdrawing).

    • 2-Chlorobenzyl group at position 8 (hydrophobic anchor) .

Biological Activity and Research Findings

Triazaspiro derivatives exhibit diverse pharmacological profiles:

ActivityMechanismEvidence Level
AntimicrobialDisruption of bacterial cell membranes; inhibition of DNA gyrase.Preclinical (analogs)
AnticancerInduction of apoptosis via caspase-3 activation; G2/M cell cycle arrest.In vitro (similar compounds)
Enzyme ModulationInteraction with cytochrome P450 isoforms .Computational

Key Findings:

  • Analogous compounds show IC₅₀ values of 2–10 µM against Staphylococcus aureus.

  • Structural analogs demonstrate 40–60% inhibition of breast cancer cell proliferation at 10 µM.

Physicochemical and Pharmacokinetic Profile

  • Solubility: Low aqueous solubility (logS = -3.7), typical for lipophilic spirocyclic compounds .

  • Lipophilicity: logP ≈ 6.1, indicating high membrane permeability .

  • Metabolic Stability: Moderate hepatic clearance predicted in silico due to steric shielding of the spiro core .

Comparative Analysis with Related Compounds

CompoundMolecular WeightlogPKey Activity
Target Compound388.296.1Antimicrobial
8-[(4-Chlorophenyl)methyl] analog 353.853.2Not reported
8-[Bis(2-chlorophenyl)methyl] derivative 466.406.5Enzyme inhibition

Research Gaps and Future Directions

  • Toxicity Profiling: No in vivo toxicity data available for the specific compound.

  • Target Identification: Mechanistic studies needed to identify primary molecular targets.

  • Structural Optimization: Modifications at positions 3 and 8 could enhance solubility while retaining activity.

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